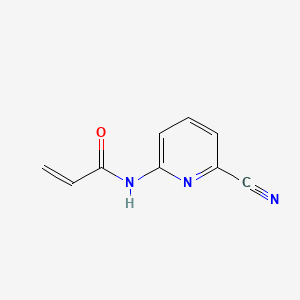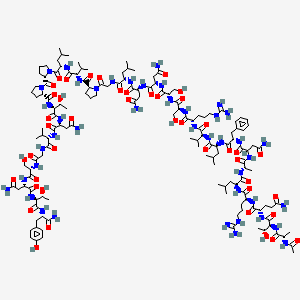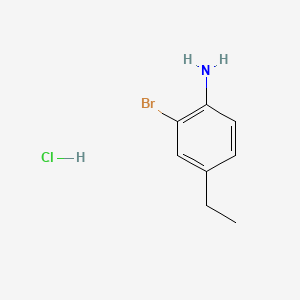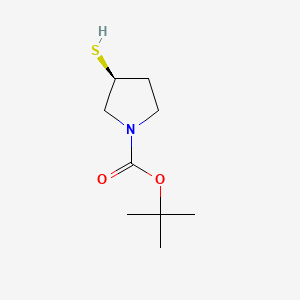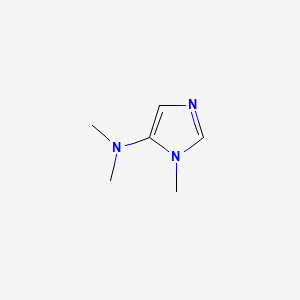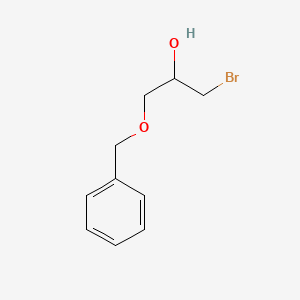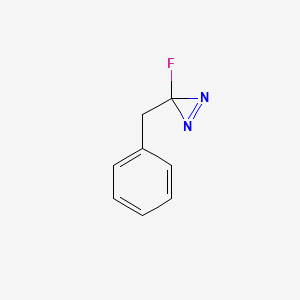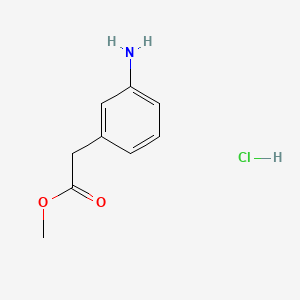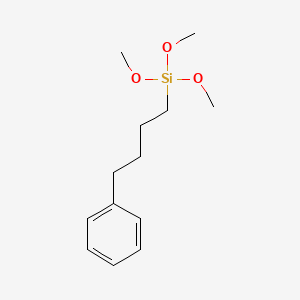![molecular formula C29H36ClNO3 B599938 Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride CAS No. 156755-33-8](/img/structure/B599938.png)
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride
Übersicht
Beschreibung
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride is a chemical compound . It is also known as ®-4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C29H36ClNO3. This indicates that it contains 29 carbon atoms, 36 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Molluscicidal Activity
Benzoic acid derivatives exhibit significant antimicrobial and molluscicidal activities. For instance, prenylated benzoic acid derivatives isolated from Piper aduncum leaves have demonstrated considerable antibacterial properties and efficacy against molluscs (Orjala et al., 1993).
Cytotoxicity
Some benzoic acid derivatives from Piper hispidum show moderate cytotoxic activity, suggesting potential applications in cancer research (Friedrich et al., 2005).
Synthesis of Radiopharmaceuticals
Benzoic acid derivatives are used in the synthesis of radiopharmaceuticals, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate, highlighting their importance in medical imaging and diagnostics (Taylor et al., 1996).
Coordination Chemistry and Photophysical Properties
Derivatives of benzoic acid are integral in the formation of lanthanide-based coordination polymers, which are studied for their crystal structures and photophysical properties. This research is vital for developing new materials in optics and electronics (Sivakumar et al., 2011).
Biosynthesis in Plants and Bacteria
Research on benzoic acid biosynthesis in plants and bacteria provides insights into the metabolic pathways of these organisms, crucial for understanding plant physiology and bacterial growth (Hertweck et al., 2001).
Liquid Crystal Technology
Benzoic acid derivatives are used in the synthesis of liquid-crystalline complexes, contributing to the development of advanced materials in display technology and photonics (Kishikawa et al., 2008).
Doping in Conductive Polymers
They play a role as dopants in conductive polymers like polyaniline, influencing their electrical and material properties. This is essential for creating conductive materials for electronic applications (Amarnath & Palaniappan, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxybenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35NO3.ClH/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29(31)32)15-16-28(27)33-20-23-11-7-5-8-12-23;/h5-16,19,21-22,26H,17-18,20H2,1-4H3,(H,31,32);1H/t26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQSBJFSXVRFOA-UFTMZEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)OCC3=CC=CC=C3)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride | |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

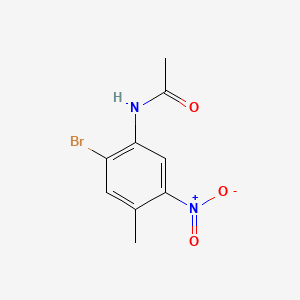
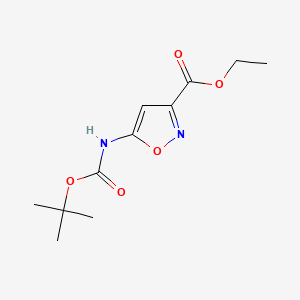
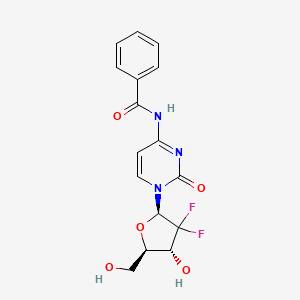
![4-[4-(4-Phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B599862.png)
![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)
